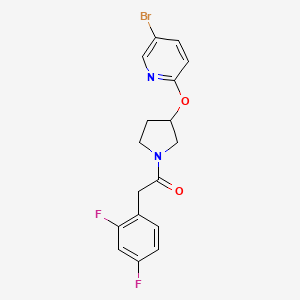
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone is a useful research compound. Its molecular formula is C17H15BrF2N2O2 and its molecular weight is 397.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone is a novel compound that has garnered interest in various fields of biological and medicinal chemistry. Its unique structure, featuring a bromopyridine moiety, a pyrrolidine ring, and a difluorophenyl group, suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is C15H16BrF2N2O. The presence of the bromopyridine and difluorophenyl groups contributes to its lipophilicity and may influence its interactions with biological targets.
The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. The bromopyridine moiety may facilitate binding to protein targets due to its ability to engage in π-π stacking interactions, while the pyrrolidine ring can enhance conformational flexibility, potentially improving binding affinity and specificity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of bromopyridine have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties. A study on related compounds demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating infections.
Anti-inflammatory Effects
Compounds containing pyrrolidine rings are often explored for their anti-inflammatory properties. In vitro studies have shown that such compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests that this compound could be evaluated for similar effects in models of inflammation.
Cancer Research
The compound's structural components are reminiscent of known anticancer agents. Research has indicated that brominated heterocycles can induce apoptosis in cancer cell lines. For example, studies have shown that related pyridine derivatives exhibit cytotoxicity against various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis.
Case Studies
- Antimicrobial Activity : A recent study tested several pyridine derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structural features to 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone exhibited MIC values ranging from 8 to 64 µg/mL against gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : In an experimental model of acute inflammation induced by carrageenan in rats, administration of related pyrrolidine compounds significantly reduced paw edema comp
Propriétés
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(2,4-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N2O2/c18-12-2-4-16(21-9-12)24-14-5-6-22(10-14)17(23)7-11-1-3-13(19)8-15(11)20/h1-4,8-9,14H,5-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSOVZBSNXAXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













